
4-Methylheptadeca-7,11-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylheptadeca-7,11-dienoic acid is a long-chain fatty acid with an aliphatic tail containing 18 carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylheptadeca-7,11-dienoic acid can be achieved through various methods. One notable approach involves the use of dienedioic acid as a building block via directed Heck-decarboxylate coupling The reaction proceeds through a Heck-decarboxylate coupling procedure, where the carboxylic group acts as a directing group to promote the reaction and control regioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly compounds and efficient catalytic systems is emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methylheptadeca-7,11-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated fatty acids.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated fatty acids, and substituted fatty acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methylheptadeca-7,11-dienoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex polyenes and other organic compounds.
Biology: Studied for its role in biological processes and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylheptadeca-7,11-dienoic acid involves its interaction with molecular targets and pathways within cells. One notable mechanism is its inhibitory action on topoisomerase I and IIα, enzymes that play a crucial role in DNA replication and transcription . The compound stabilizes the DNA-protein complexes, thereby inhibiting the catalytic activity of these enzymes and affecting cell cycle progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methylheptadeca-7,11-dienoic acid include:
- (5Z,9Z)-Eicosa-5,9-dienoic acid
- (7Z,11Z)-Eicosa-7,11-dienoic acid
- (5Z,9Z)-11-Phenyl-5,9-undecadienoic acid
Uniqueness
This compound is unique due to its specific molecular structure, which includes a methyl group at the 4th position and double bonds at the 7th and 11th positions. This unique structure contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds .
Properties
CAS No. |
157998-94-2 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-methylheptadeca-7,11-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(2)15-16-18(19)20/h7-8,11-12,17H,3-6,9-10,13-16H2,1-2H3,(H,19,20) |
InChI Key |
HNLWSHWQZXSOLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCC=CCCC(C)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


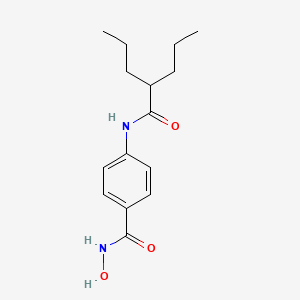
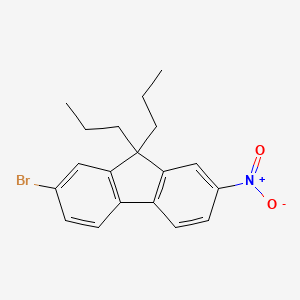

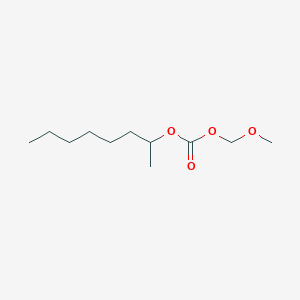
![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)
![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)

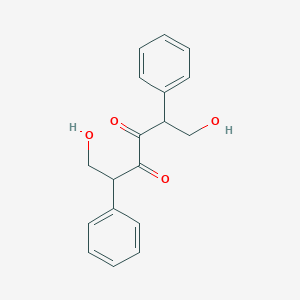
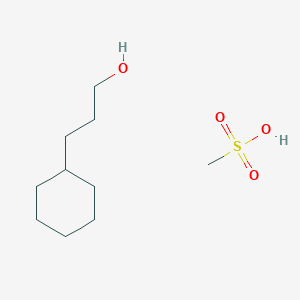
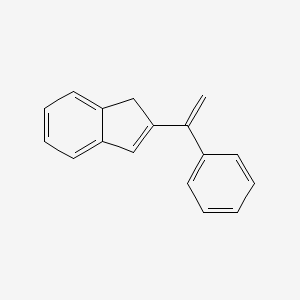

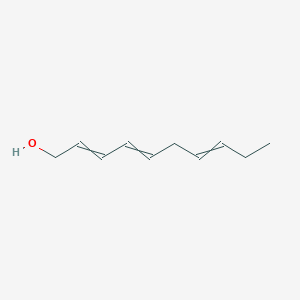
![Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-](/img/structure/B12547051.png)
